4-Chloro-2-methyl-1-(trichloromethyl)benzene 4-Chloro-2-methyl-1-(trichloromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 13630-15-4
VCID: VC18401511
InChI: InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
SMILES:
Molecular Formula: C8H6Cl4
Molecular Weight: 243.9 g/mol

4-Chloro-2-methyl-1-(trichloromethyl)benzene

CAS No.: 13630-15-4

Cat. No.: VC18401511

Molecular Formula: C8H6Cl4

Molecular Weight: 243.9 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-1-(trichloromethyl)benzene - 13630-15-4

Specification

CAS No. 13630-15-4
Molecular Formula C8H6Cl4
Molecular Weight 243.9 g/mol
IUPAC Name 4-chloro-2-methyl-1-(trichloromethyl)benzene
Standard InChI InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Standard InChI Key DSAHJVCZRSZMLG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-chloro-2-methyl-1-(trichloromethyl)benzene defines a benzene derivative with three substituents:

  • A trichloromethyl group (-CCl3_3) at position 1.

  • A methyl group (-CH3_3) at position 2.

  • A chlorine atom (-Cl) at position 4.

The molecular formula C8H6Cl4\text{C}_8\text{H}_6\text{Cl}_4 derives from the benzene backbone (C6H6\text{C}_6\text{H}_6) augmented by the substituents:

  • Trichloromethyl: +1 C, -3 H, +3 Cl.

  • Methyl: +1 C, +3 H.

  • Chlorine: +1 Cl.

Structural and Spectroscopic Data

While experimental data for this specific compound are scarce, analogs such as 1-chloro-2-(trichloromethyl)benzene (CAS 2136-89-2) offer comparative insights. Key properties include:

PropertyValue (Theoretical)Analog Reference (CAS 2136-89-2)
Molecular Weight243.93 g/mol229.92 g/mol
Boiling Point~250–300°C (extrapolated)87°C at 0.1 Torr (CAS 16470-09-0)
Density1.45–1.55 g/cm³1.204±0.06 g/cm³ (predicted)
SMILES NotationClC1=C(C=C(C=C1)Cl)C(Cl)(Cl)ClC1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl

The steric hindrance from the trichloromethyl and methyl groups likely reduces reactivity at the ortho and para positions, a trait observed in related chlorinated toluenes .

Synthesis and Production Methods

Chlorination of Methyl-Substituted Aromatics

The compound may be synthesized via vapor-phase chlorination of a methyl-substituted precursor, analogous to methods for 4-chlorobenzotrichloride production . For example:

  • Starting Material: 2-methyl-4-chlorotoluene.

  • Chlorination: React with chlorine gas (Cl2\text{Cl}_2) in the presence of an activated carbon catalyst at 200–300°C .

  • Mechanism:

    • Methyl Chlorination: CH3CCl3\text{CH}_3 \rightarrow \text{CCl}_3.

    • Ring Chlorination: Introduces additional chlorine atoms, though isomer control is critical .

The process mirrors the production of 1,4-bis(trichloromethyl)benzene from p-xylene, where water and activated carbon optimize yield .

Industrial-Scale Considerations

Industrial synthesis faces challenges in isomer specificity and byproduct management. For instance, chlorination of p-xylene produces 4-chlorobenzotrichloride but requires precise temperature control to minimize polychlorinated byproducts . A two-reactor system—separating methyl chlorination (100–150°C) and chlorinolysis (200–300°C)—could enhance selectivity for 4-chloro-2-methyl-1-(trichloromethyl)benzene .

Physicochemical Properties

Thermal Stability and Reactivity

  • Boiling Point: Estimated at 250–300°C based on analogs like 4-chloro-1-(chloromethyl)-2-methylbenzene (87°C at 0.1 Torr) .

  • Density: Predicted to exceed 1.45 g/cm³ due to high chlorine content .

  • Reactivity: The trichloromethyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position relative to itself.

Spectroscopic Characteristics

  • IR Spectroscopy: C-Cl stretches expected at 550–750 cm1^{-1}; C-C aromatic vibrations at 1450–1600 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show a singlet for the methyl group (~2.3 ppm) and absence of protons on the trichloromethyl carbon.

Applications and Industrial Relevance

Herbicide Intermediates

Chlorobenzotrichlorides are key intermediates in herbicide synthesis. For example, 4-chlorobenzotrichloride is used in commercial herbicide production . The methyl-substituted variant may serve similar roles, offering steric modifications to alter herbicidal activity.

Organic Synthesis

The compound’s electron-deficient aromatic ring makes it a candidate for:

  • Friedel-Crafts alkylation substrates.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) after functional group transformation.

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